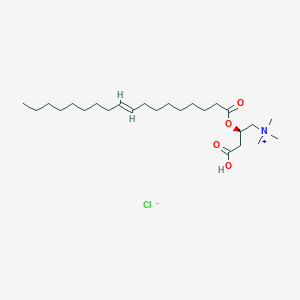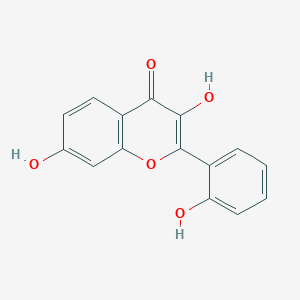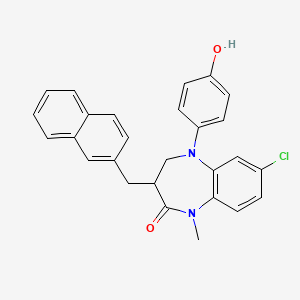
Rosuvastatin (Calcium)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rosuvastatin (Calcium) is a statin medication primarily used to prevent cardiovascular disease and treat abnormal lipid levels. It is marketed under the brand name Crestor, among others. Rosuvastatin works by inhibiting the enzyme HMG-CoA reductase, which plays a crucial role in the production of cholesterol in the liver .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rosuvastatin (Calcium) involves multiple steps, starting from the preparation of key intermediates. One common method includes the condensation of a pyrimidine derivative with a fluorophenyl compound, followed by a series of reactions including sulfonation, alkylation, and hydrolysis . The final product is obtained by crystallization and purification processes.
Industrial Production Methods
Industrial production of Rosuvastatin (Calcium) typically involves large-scale chemical synthesis using automated systems to ensure consistency and quality. The process includes the preparation of stock solutions, extraction, and purification using techniques such as high-performance liquid chromatography (HPLC) .
Chemical Reactions Analysis
Types of Reactions
Rosuvastatin (Calcium) undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions include various derivatives of Rosuvastatin, which may have different pharmacological properties .
Scientific Research Applications
Rosuvastatin (Calcium) has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies involving statin synthesis and modification.
Biology: Studied for its effects on cellular cholesterol metabolism and its role in reducing oxidative stress.
Medicine: Widely used in clinical trials to evaluate its efficacy in reducing cardiovascular events and managing dyslipidemia.
Industry: Employed in the development of fast-dissolving film formulations to enhance bioavailability and therapeutic efficacy .
Mechanism of Action
Rosuvastatin (Calcium) exerts its effects by inhibiting the enzyme HMG-CoA reductase, the rate-limiting step in cholesterol synthesis. This inhibition leads to a decrease in cholesterol production, an increase in the expression of low-density lipoprotein (LDL) receptors on hepatocyte membranes, and enhanced clearance of LDL from the bloodstream .
Comparison with Similar Compounds
Similar Compounds
- Atorvastatin
- Simvastatin
- Pravastatin
- Fluvastatin
- Lovastatin
Uniqueness
Rosuvastatin (Calcium) is considered more potent than other statins, with a higher efficacy in reducing LDL cholesterol levels. It also has a longer half-life, allowing for more sustained effects .
Properties
Molecular Formula |
C44H54CaF2N6O12S2 |
|---|---|
Molecular Weight |
1001.1 g/mol |
IUPAC Name |
calcium;7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate |
InChI |
InChI=1S/2C22H28FN3O6S.Ca/c2*1-13(2)20-18(10-9-16(27)11-17(28)12-19(29)30)21(14-5-7-15(23)8-6-14)25-22(24-20)26(3)33(4,31)32;/h2*5-10,13,16-17,27-28H,11-12H2,1-4H3,(H,29,30);/q;;+2/p-2 |
InChI Key |
LALFOYNTGMUKGG-UHFFFAOYSA-L |
Canonical SMILES |
CC(C)C1=NC(=NC(=C1C=CC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C.CC(C)C1=NC(=NC(=C1C=CC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C.[Ca+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E)-N-({2-[(4-chloro-2-methylphenoxy)acetyl]hydrazinyl}carbonothioyl)-3-(furan-2-yl)prop-2-enamide](/img/structure/B14802003.png)
![(1R,3S)-3-amino-N-[[4-cyano-2-(trifluoromethyl)phenyl]methyl]cyclohexanecarboxamide;hydrochloride](/img/structure/B14802008.png)


![(5Z)-5-[[4-(Acetyloxy)-3,5-difluorophenyl]methylene]-3,5-dihydro-2,3-dimethyl-4H-imidazol-4-one](/img/structure/B14802016.png)

![3-[2-[4-(4-fluorobenzoyl)piperidin-1-yl]ethyl]-2-sulfanylidene-4a,5,6,7,8,8a-hexahydro-1H-quinazolin-4-one](/img/structure/B14802026.png)
![benzhydryl (3R)-3-formyl-3-methyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B14802041.png)
![[(1R,2R,12S)-3,10-dihydroxy-1,5-dimethyl-4-oxospiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-2-yl]methyl acetate](/img/structure/B14802042.png)

![2-(diethylamino)ethyl 6-[(2,6-dimethoxybenzoyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B14802066.png)



